Cas no 2248415-89-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate is a specialized organic compound featuring a phthalimide core linked to a pyrazole carboxylate moiety. Its molecular structure, incorporating both a chlorophenyl and an ethyl substituent, enhances its utility in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The compound exhibits notable stability and reactivity, making it suitable for further functionalization or as a precursor in heterocyclic synthesis. Its well-defined crystalline form ensures consistent purity, facilitating precise use in research and industrial processes. The presence of both electron-withdrawing and electron-donating groups contributes to its versatility in nucleophilic or electrophilic reactions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate structure
2248415-89-4 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
CAS No:2248415-89-4
MF:C20H14ClN3O4
Molecular Weight:395.795863628387
CID:5940529
PubChem ID:165733192

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6522847
    • 2248415-89-4
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
    • インチ: 1S/C20H14ClN3O4/c1-2-17-16(11-22-23(17)13-9-7-12(21)8-10-13)20(27)28-24-18(25)14-5-3-4-6-15(14)19(24)26/h3-11H,2H2,1H3
    • InChIKey: KSJHLPOPLHZFIY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(CC)=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=N1

計算された属性

  • 精确分子量: 395.0672836g/mol
  • 同位素质量: 395.0672836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 613
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6522847-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
2248415-89-4 95.0%
0.1g
$767.0 2025-03-14
Enamine
EN300-6522847-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
2248415-89-4 95.0%
5.0g
$2525.0 2025-03-14
Enamine
EN300-6522847-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
2248415-89-4 95.0%
1.0g
$871.0 2025-03-14
Enamine
EN300-6522847-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
2248415-89-4 95.0%
10.0g
$3746.0 2025-03-14
Enamine
EN300-6522847-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
2248415-89-4 95.0%
0.5g
$836.0 2025-03-14
Enamine
EN300-6522847-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
2248415-89-4 95.0%
0.05g
$732.0 2025-03-14
Enamine
EN300-6522847-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
2248415-89-4 95.0%
0.25g
$801.0 2025-03-14
Enamine
EN300-6522847-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
2248415-89-4 95.0%
2.5g
$1707.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylateに関する追加情報

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 1-(4-Chlorophenyl)-5-Ethyl-1H-Pyrazole-4-Carboxylate: A Comprehensive Overview

The compound with CAS No. 2248415-89-4, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrazole ring fused with a carboxylate group and a chlorophenyl substituent, along with an isoindole moiety. These structural elements contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to act as ligands in various biological systems. The chlorophenyl group in this compound is known to enhance lipophilicity, which can improve drug absorption and bioavailability. Additionally, the isoindole moiety adds rigidity to the molecule, potentially influencing its interaction with target proteins. These properties make this compound a promising candidate for further exploration in therapeutic applications.

One of the most notable aspects of this compound is its synthesis process. Researchers have developed efficient methods to synthesize 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-ethyl-pyrazole derivatives using a combination of coupling reactions and cyclization techniques. These methods not only ensure high yields but also allow for fine-tuning of the molecule's substituents to optimize its pharmacokinetic properties.

From an application standpoint, this compound has shown potential in several areas. Its ability to modulate enzyme activity makes it a valuable tool in enzyme inhibition studies. Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a lead compound in the development of novel drugs targeting specific diseases such as cancer or neurodegenerative disorders.

In terms of physical and chemical properties, this compound exhibits good solubility in organic solvents and moderate stability under physiological conditions. Its melting point and boiling point are consistent with those of similar organic compounds, making it suitable for various analytical techniques such as chromatography and spectroscopy.

Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the pyrazole ring plays a critical role in stabilizing the molecule's conformation through aromaticity and hydrogen bonding capabilities. This understanding is crucial for designing analogs with enhanced biological activity.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 1-(4-chlorophenyl)-5-Ethyl-pyrazole-carboxylate represents a significant advancement in organic chemistry. Its unique structure, coupled with promising biological properties, positions it as a key player in future research and development efforts across multiple disciplines.

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